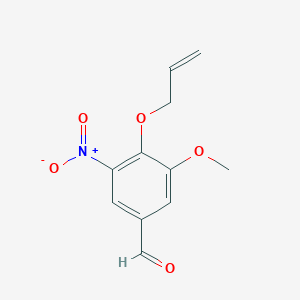
3-Methoxy-5-nitro-4-prop-2-enoxybenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methoxy-5-nitro-4-prop-2-enoxybenzaldehyde is an organic compound that belongs to the class of aromatic aldehydes It features a benzene ring substituted with a methoxy group, a nitro group, and a prop-2-enoxy group, along with an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-5-nitro-4-prop-2-enoxybenzaldehyde can be achieved through a multi-step process involving the following key steps:
Etherification: The prop-2-enoxy group can be introduced via an etherification reaction. This involves reacting the nitro-substituted benzaldehyde with an appropriate alkylating agent, such as allyl bromide, in the presence of a base like potassium carbonate.
Formylation: The aldehyde group can be introduced through a formylation reaction, such as the Vilsmeier-Haack reaction, using reagents like dimethylformamide and phosphorus oxychloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-5-nitro-4-prop-2-enoxybenzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The methoxy and prop-2-enoxy groups can undergo nucleophilic substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride in dimethyl sulfoxide for nucleophilic substitution.
Major Products
Oxidation: 3-Methoxy-5-nitro-4-prop-2-enoxybenzoic acid.
Reduction: 3-Methoxy-5-amino-4-prop-2-enoxybenzaldehyde.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Methoxy-5-nitro-4-prop-2-enoxybenzaldehyde has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be used in the development of novel materials with specific electronic or optical properties.
Medicinal Chemistry:
Biological Studies: Used as a probe or reagent in biochemical assays to study enzyme activities or metabolic pathways.
Mechanism of Action
The mechanism of action of 3-Methoxy-5-nitro-4-prop-2-enoxybenzaldehyde involves its interaction with various molecular targets, depending on the context of its use. For example:
As an Oxidizing Agent: It can accept electrons from other molecules, leading to their oxidation.
As a Reducing Agent: It can donate electrons to other molecules, leading to their reduction.
As a Substrate in Enzymatic Reactions: It can be metabolized by specific enzymes, leading to the formation of reactive intermediates that can further interact with biological targets.
Comparison with Similar Compounds
Similar Compounds
3-Methoxy-2-nitrobenzaldehyde: Similar structure but with the nitro group in a different position.
3-Ethoxy-4-methoxybenzaldehyde: Similar structure but with an ethoxy group instead of a prop-2-enoxy group.
2-Hydroxy-5-methoxy-3-nitrobenzaldehyde: Similar structure but with a hydroxy group instead of a prop-2-enoxy group.
Uniqueness
3-Methoxy-5-nitro-4-prop-2-enoxybenzaldehyde is unique due to the specific positioning of its functional groups, which imparts distinct chemical reactivity and potential applications. The combination of a methoxy group, a nitro group, a prop-2-enoxy group, and an aldehyde group on the benzene ring provides a versatile platform for various chemical transformations and applications in different fields.
Properties
Molecular Formula |
C11H11NO5 |
|---|---|
Molecular Weight |
237.21 g/mol |
IUPAC Name |
3-methoxy-5-nitro-4-prop-2-enoxybenzaldehyde |
InChI |
InChI=1S/C11H11NO5/c1-3-4-17-11-9(12(14)15)5-8(7-13)6-10(11)16-2/h3,5-7H,1,4H2,2H3 |
InChI Key |
YLONEYQELQPDTM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OCC=C)[N+](=O)[O-])C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















